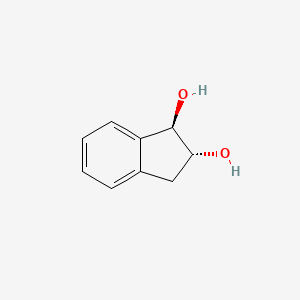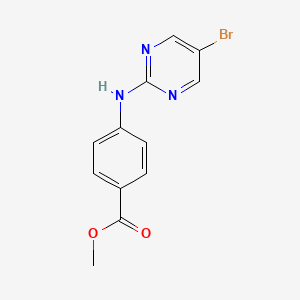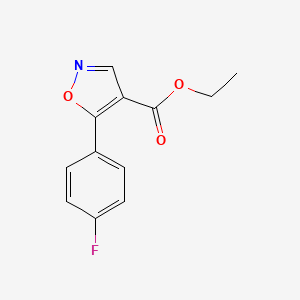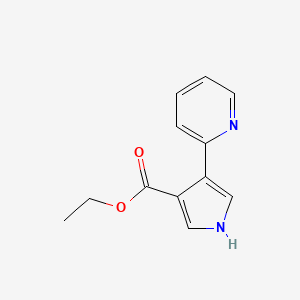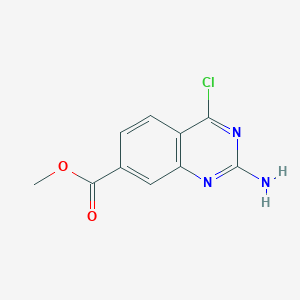
Benzaldehyde phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzaldehyde phenylhydrazone can be synthesized through the reaction of benzaldehyde with phenylhydrazine. The reaction typically occurs in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, which subsequently dehydrates to form the hydrazone product .
Industrial Production Methods: In industrial settings, the synthesis of benzaldehyde, phenylhydrazone follows similar principles but may involve optimized conditions for higher yield and purity. The reaction is often carried out in large-scale reactors with controlled temperature and solvent conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: It can be reduced to form hydrazines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of azines.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
Benzaldehyde phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzaldehyde, phenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with nucleophiles, leading to the formation of hydrazone intermediates. These intermediates can undergo further transformations, such as cyclization or decomposition, depending on the reaction conditions. The molecular targets and pathways involved include interactions with carbonyl groups and formation of stable nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
- Benzalphenylhydrazine
- Benzylidenephenylhydrazine
- Diphenylhydrazone
- N-Phenyl-N’-benzylidenehydrazine
Uniqueness: Benzaldehyde phenylhydrazone is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions. Its ability to form stable complexes with metal ions and its role as an intermediate in organic synthesis distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C13H12N2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
N-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H |
Clé InChI |
JGOAZQAXRONCCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


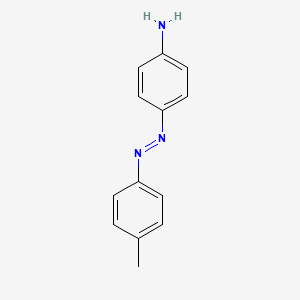
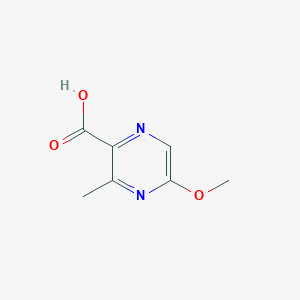


![(1-Acetyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B8815179.png)
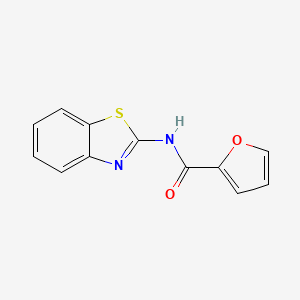
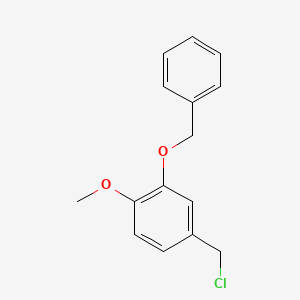

![7-Amino-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8815214.png)
